Metofoline

Description

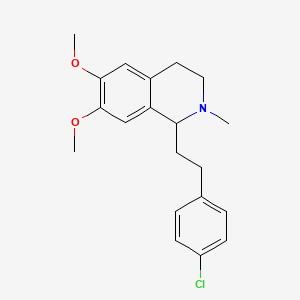

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCPYHQFUMNOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862851 | |

| Record name | Metofoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-02-1, 14415-95-3, 180003-15-0 | |

| Record name | Metofoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methopholine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methopholine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methopholine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180003150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metofoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metofoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZT2W1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metofoline: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s. While it demonstrated analgesic efficacy comparable to codeine and was briefly marketed, its clinical use was terminated due to significant adverse effects, notably the development of cataracts. This technical guide provides a detailed examination of the known mechanism of action of this compound, synthesizing available data for researchers and drug development professionals. The guide covers its primary interaction with opioid receptors and emerging evidence of its engagement with drug transporters, presenting the information with a focus on quantitative data, experimental methodologies, and visual representations of its molecular pathways.

Introduction

This compound is a derivative of isoquinoline, distinguishing it structurally from many other opioids. Despite this structural divergence, its pharmacological profile categorizes it as an opioid analgesic. The levo (R) enantiomer of this compound is the active form, exhibiting approximately three times the analgesic potency of codeine, while the dextro (S) enantiomer is inactive.[1] The drug was marketed under the brand name Versidyne for postoperative pain but was withdrawn from the market in 1965 due to severe ophthalmic side effects.[1] Understanding the molecular interactions of this compound is crucial for comprehending its efficacy and toxicity, and for informing the development of safer, structurally novel analgesics.

Primary Mechanism of Action: Opioid Receptor Agonism

This compound's primary mechanism of action is the activation of opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. As an opioid agonist, this compound mimics the action of endogenous opioid peptides, leading to analgesia.

Opioid Receptor Subtype Interaction

While specific binding affinities (Ki values) of this compound for the different opioid receptor subtypes (μ, δ, and κ) are not extensively documented in readily available literature, its analgesic profile, comparable to codeine, suggests a principal interaction with the μ-opioid receptor (MOR).

G-Protein Signaling Pathway

The activation of opioid receptors by an agonist like this compound initiates a cascade of intracellular events mediated by heterotrimeric G-proteins (Gαi/o, Gβγ). This signaling pathway ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. While specific data on this compound-induced β-arrestin recruitment is not available, this pathway is a general feature of opioid receptor activation and is implicated in both the development of tolerance and certain adverse effects of opioids.

Interaction with ABCB1 Transporter

Emerging, though limited, evidence suggests that this compound may also interact with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). ABCB1 is a transmembrane efflux pump that plays a significant role in drug disposition and multidrug resistance.

Quantitative Data on this compound-ABCB1 Interaction

Specific IC50 or Ki values for this compound's interaction with the ABCB1 transporter are not well-documented in publicly available literature. Further research is required to quantify the affinity and functional consequence of this interaction.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of opioid analgesics like this compound.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of unlabeled this compound.

-

Separation and Counting: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

An In-depth Technical Guide to the Synthesis and Purification of Metofoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline, also known as methofoline, is a synthetic opioid analgesic belonging to the tetrahydroisoquinoline class of compounds. Developed in the 1950s, it exhibits analgesic potency comparable to codeine. This technical guide provides a comprehensive overview of the probable synthetic pathways for this compound, based on established organic chemistry principles for isoquinoline (B145761) alkaloids, and outlines a general procedure for its purification. This document is intended for an audience with a strong background in synthetic organic chemistry and drug development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis and purification. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [1][2] |

| CAS Number | 2154-02-1 | [1][2] |

| Molecular Formula | C₂₀H₂₄ClNO₂ | [1][2] |

| Molar Mass | 345.87 g/mol | [1][2] |

| Melting Point | 110-111 °C (as colorless leaflets from aqueous methanol) | [1] |

| Melting Point (HCl salt) | 105-106 °C | [1] |

| UV max (in ethanol) | 283, 287 nm | [1] |

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Amide Formation

The synthesis would commence with the acylation of 3,4-dimethoxyphenethylamine (B193588) with 3-(4-chlorophenyl)propanoyl chloride.

-

Reactants: 3,4-Dimethoxyphenethylamine and 3-(4-chlorophenyl)propanoyl chloride.

-

Solvent: A suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Conditions: The reaction is typically carried out at 0 °C to room temperature in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

-

Work-up: The reaction mixture is washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide.

Step 2: Bischler-Napieralski Cyclization

The resulting amide undergoes intramolecular cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate.

-

Reactant: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide.

-

Reagent: A dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

-

Solvent: An inert, high-boiling solvent like toluene (B28343) or xylene.

-

Conditions: The mixture is heated to reflux to drive the reaction to completion.

-

Work-up: The reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 3: Reduction of the Dihydroisoquinoline

The C=N double bond of the dihydroisoquinoline intermediate is reduced to an amine.

-

Reactant: 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinoline.

-

Reagent: A reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in THF.

-

Conditions: The reaction is typically performed at 0 °C to room temperature.

-

Work-up: The reaction is quenched, and the product is extracted and purified.

Step 4: N-Methylation

The final step is the methylation of the secondary amine to yield this compound.

-

Reactant: 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

-

Reagents: Formaldehyde and formic acid (Eschweiler-Clarke reaction) or a methylating agent like methyl iodide in the presence of a base.

-

Conditions: The Eschweiler-Clarke reaction involves heating the reactants together.

-

Work-up: The product is isolated by basifying the reaction mixture and extracting with an organic solvent.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and reagents. A general chromatographic approach is recommended.

Experimental Protocol: Purification

Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Monitoring: The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Final Step: The fractions containing pure this compound are combined, and the solvent is evaporated under reduced pressure to yield the purified product.

Crystallization

Further purification can be achieved by crystallization.

-

Solvent System: A suitable solvent system, such as aqueous methanol, is used to dissolve the crude product at an elevated temperature.[1]

-

Procedure: The solution is slowly cooled to allow the formation of crystals of pure this compound, which can then be isolated by filtration.

Signaling Pathway of this compound

As an opioid analgesic, this compound is expected to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade initiated by the activation of these receptors is depicted below.

References

Metofoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s. Structurally classified as a 1-phenethyl-tetrahydroisoquinoline derivative, it exhibits analgesic potency comparable to codeine. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented. Furthermore, this document elucidates the general signaling pathways associated with opioid receptor activation, the presumed mechanism of action for this compound, and includes visualizations of these pathways and experimental workflows.

Chemical Structure and Identifiers

This compound is a chiral molecule with the (R)-enantiomer being the active form.[1] Its chemical structure and identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1] |

| CAS Number | 2154-02-1[1] |

| Molecular Formula | C₂₀H₂₄ClNO₂[1] |

| Molecular Weight | 345.87 g/mol [1] |

| SMILES | CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC |

| InChI | InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3 |

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the following table.

| Property | Value | Reference |

| Melting Point | 110-111 °C | [2] |

| Boiling Point | 449.3 °C at 760 mmHg (estimated) | [2] |

| Solubility | Data not readily available | |

| pKa | Data not readily available | |

| logP | Data not readily available |

Synthesis

The synthesis of this compound was first reported by Brossi et al. in 1960. While the full detailed protocol from the original publication is not readily accessible, the general synthetic approach involves the condensation of a substituted phenethylamine (B48288) with a substituted phenylacetic acid derivative, followed by cyclization and subsequent reduction and N-methylation to yield the tetrahydroisoquinoline core.

A logical workflow for the synthesis, based on common methods for tetrahydroisoquinoline synthesis, is depicted below.

A potential synthetic workflow for this compound.

Pharmacological Properties and Mechanism of Action

This compound is classified as an opioid analgesic.[1] Its mechanism of action is presumed to be through agonism at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream effect of opioid receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability, which ultimately leads to analgesia.

Opioid Receptor Signaling Pathway

The canonical signaling pathway for Gi/o-coupled opioid receptors, such as the mu-opioid receptor, is illustrated below.

References

Metofoline: A Technical Whitepaper on Receptor Binding Affinity

Abstract

Metofoline (methofoline), also known by its developmental code Ro 4-1778/1, is an isoquinoline (B145761) derivative opioid analgesic developed in the 1950s.[1] Despite its withdrawal from the market in 1965 due to adverse effects, its unique chemical structure and historical context as an analgesic agent warrant a review of its receptor binding characteristics. This document synthesizes the available pharmacological data on this compound, acknowledging the historical limitations of the research conducted prior to the advent of modern radioligand binding assays. Due to the era of its development, specific quantitative binding affinities (Kᵢ, IC₅₀, K𝘥) for this compound at opioid receptor subtypes are not available in published literature. However, comparative in vivo and clinical data provide valuable insights into its potency and likely receptor interactions. This guide also provides detailed contemporary protocols for determining such binding affinities, should the compound be re-examined, and illustrates the relevant biological and experimental pathways.

Introduction and Historical Context

This compound is a synthetic isoquinoline derivative that is structurally distinct from morphine and other traditional opioids.[1] It was developed by Hoffmann-La Roche and marketed as Versidyne for the treatment of postoperative pain.[1] Clinical studies from the period indicated that this compound possesses an analgesic efficacy comparable to that of codeine.[1][2] The active form of the drug is the levo (R)-enantiomer, which was found to be approximately three times more potent than codeine, while the (S)-enantiomer is inactive.[1] The drug was ultimately withdrawn from the market due to the discovery of ophthalmic side-effects, including the potential to produce cataracts in dogs.[1]

Given that this compound's research and clinical use predate the widespread adoption of radioligand binding assays, direct quantitative data on its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors are absent from the historical record. The information available is primarily derived from in vivo analgesic assays and clinical observations.

Quantitative and Comparative Potency Data

While direct receptor binding constants are unavailable, a summary of this compound's analgesic potency relative to other opioids provides an indirect measure of its likely interaction with opioid receptors. This data is crucial for understanding its pharmacological profile.

| Compound | Active Form | Relative Analgesic Potency | Receptor Target (Inferred) | Data Source |

| This compound (racemic) | R-enantiomer | Approx. equal to Codeine | Opioid Receptors | [1][2] |

| (-)-Metofoline | R-enantiomer | Approx. 3x Codeine | Opioid Receptors | [1] |

| (+)-Metofoline | S-enantiomer | Inactive | - | [1] |

| Codeine | - | Baseline | µ-Opioid Receptor (as metabolite Morphine) | [2] |

Inferred Receptor Interaction and Signaling

As an opioid analgesic, this compound is presumed to exert its effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist like this compound to these receptors initiates a downstream signaling cascade that leads to analgesia. The general mechanism involves the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channel activity, which collectively reduce neuronal excitability and inhibit pain signal transmission.

Figure 1: Inferred signaling pathway of this compound via opioid receptor activation.

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of a compound like this compound for opioid receptors today, a competitive radioligand binding assay would be employed. The following is a detailed, representative protocol for such an experiment.

4.1. Objective

To quantify the binding affinity of this compound for the human µ (mu), δ (delta), and κ (kappa) opioid receptors expressed in a stable cell line.

4.2. Materials and Reagents

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands:

-

µ-receptor: [³H]DAMGO

-

δ-receptor: [³H]DPDPE

-

κ-receptor: [³H]U-69,593

-

-

Test Compound: this compound (Ro 4-1778/1)

-

Non-specific Binding Control: Naloxone (B1662785) (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.

-

Scintillation Cocktail and Counter.

4.3. Procedure

-

Membrane Preparation:

-

Thaw frozen cell membranes on ice.

-

Resuspend membranes in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µ g/well ).

-

Homogenize briefly using a Polytron homogenizer.

-

-

Assay Plate Setup (96-well plate):

-

Total Binding: Add assay buffer, the appropriate radioligand (at a concentration near its K𝘥), and the membrane suspension to triplicate wells.

-

Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of naloxone (10 µM), and the membrane suspension to triplicate wells.

-

Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and the membrane suspension to triplicate wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Unbound Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail and allow to equilibrate.

-

Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

-

4.4. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration. This should generate a sigmoidal curve.

-

-

Determine IC₅₀:

-

Using non-linear regression analysis (e.g., in GraphPad Prism), determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Kᵢ:

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

-

Where [L] is the concentration of the radioligand used.

-

Where K𝘥 is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

This compound represents an early exploration into non-traditional opioid structures for analgesia. While the historical nature of its development precludes the availability of precise receptor binding affinity data common in modern pharmacology, comparative studies clearly position it as an opioid agonist with a potency in the range of codeine. The provided experimental protocols and diagrams offer a clear framework for how its binding characteristics would be rigorously determined today. This information is vital for researchers interested in the historical development of analgesics or those exploring the vast chemical space of isoquinoline derivatives for novel therapeutic agents.

References

In Vitro Profile of Metofoline: A Review of a Withdrawn Opioid Analgesic

A scarcity of publicly available in vitro research data on the withdrawn opioid analgesic Metofoline (also known as Methopholine) prevents the creation of a comprehensive technical guide as initially requested. this compound, an isoquinoline (B145761) derivative, was marketed as an analgesic but was later withdrawn due to safety concerns. Consequently, detailed in vitro studies characterizing its pharmacological profile, including quantitative data, specific experimental protocols, and signaling pathways, are not readily accessible in the public domain.

While specific in vitro data for this compound is elusive, a general understanding of the in vitro evaluation of opioid analgesics can be outlined. This typically involves a battery of assays to determine a compound's potency, efficacy, and mechanism of action at the cellular and molecular level.

Standard In Vitro Assays for Opioid Analgesics

The in vitro characterization of an opioid compound like this compound would have likely involved the following experimental approaches:

Receptor Binding Assays

These assays are fundamental to determine the affinity of a ligand for its receptor. For an opioid, this would involve assessing its binding to the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) recombinantly expressing the specific opioid receptor subtype or from animal brain tissue.

-

Radioligand Competition: A radiolabeled opioid ligand with known high affinity for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. These assays determine the potency (EC50) and efficacy (Emax) of the compound.

Experimental Protocol (e.g., [³⁵S]GTPγS Binding Assay):

-

Principle: This assay measures the activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

-

Procedure: Cell membranes expressing the opioid receptor are incubated with the test compound and [³⁵S]GTPγS.

-

Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response is the EC50 value, indicating its potency. The maximal stimulation (Emax) reflects the efficacy of the compound.

Cytotoxicity Assays

These assays assess the potential for a compound to cause cell death.

Experimental Protocol (e.g., MTT Assay):

-

Cell Culture: Cancer cell lines (e.g., HeLa, A549) or other relevant cell types are cultured in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

-

Detection: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% is determined as the IC50 value.

Hypothetical Signaling Pathway for an Opioid Agonist

The binding of an opioid agonist, such as this compound would be expected to initiate a G-protein-mediated signaling cascade. A generalized workflow for this process is depicted below.

Caption: Generalized G-protein signaling pathway for an opioid agonist.

Conclusion

Due to the historical withdrawal of this compound from the market, a comprehensive in vitro dataset that meets the requirements of a detailed technical guide is not available in the public scientific literature. The information presented here provides a general overview of the types of in vitro studies that are typically conducted for opioid compounds. Without specific experimental data for this compound, a more in-depth analysis, including quantitative data tables and detailed signaling pathway diagrams, cannot be constructed. Further research into archived pharmaceutical records may be necessary to uncover the specific in vitro pharmacological profile of this compound.

Metofoline: A Technical Overview of a Discontinued Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metofoline, also known as methopholine, is an isoquinoline (B145761) derivative opioid analgesic developed in the 1950s.[1] It demonstrated analgesic efficacy comparable to codeine and was briefly marketed for postoperative pain under the brand name Versidyne.[1][2] However, its clinical use was short-lived due to the emergence of severe ophthalmic side effects, leading to its withdrawal from the market in 1965.[1][2] This document provides a technical summary of the available pharmacokinetic and pharmacodynamic information on this compound, compiled from historical literature. Due to the age of the research and its discontinued (B1498344) status, comprehensive modern pharmacokinetic and pharmacodynamic data, including detailed experimental protocols, are not available in the public domain.

Pharmacodynamics

This compound is an opioid agonist, although it is not structurally related to the morphinan (B1239233) scaffold of most classical opioids.[1] Its structure bears a resemblance to the non-opioid alkaloid papaverine.[1] The analgesic effects of this compound are stereospecific, with the levo (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine.[1] The dextro (S)-enantiomer is reportedly inactive.[1]

Mechanism of Action

As an opioid analgesic, this compound is presumed to exert its effects through the activation of opioid receptors, which are G protein-coupled receptors (GPCRs). The primary target for most opioid analgesics is the mu-opioid receptor (MOR).[3] Activation of MORs leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. While specific studies on this compound's binding affinities to different opioid receptor subtypes (mu, delta, kappa) are not available in the reviewed literature, its analgesic profile suggests activity at the mu-opioid receptor.

The generalized signaling pathway for mu-opioid receptor activation is depicted below.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not well-documented in modern literature. The information available is primarily from studies conducted in the 1960s.

Absorption and Distribution

This compound was formulated as tablets for oral administration, indicating it is orally bioavailable.[1] No quantitative data on its absorption rate, bioavailability, or plasma protein binding is available.

Metabolism

A study by G. Sciorelli in 1967 investigated the metabolism of this compound, though the specifics of the metabolic pathways and the enzymes involved are not detailed in the available abstracts.[1] Like many xenobiotics, it is presumed to undergo hepatic metabolism.

The general workflow for a historical in vivo drug metabolism study is outlined below.

Excretion

The routes and extent of this compound excretion have not been detailed in the available literature.

Toxicology

The primary reason for the withdrawal of this compound was its toxicity profile, specifically ophthalmic side effects and the development of cataracts in dogs.[1][2] Acute toxicity data (LD50) from animal studies are available and summarized in the table below.

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Subcutaneous (s.c.) | 180 |

| Oral | 180 | |

| Intraperitoneal (i.p.) | 70 | |

| Intravenous (i.v.) | 70 | |

| Rat | Subcutaneous (s.c.) | 400 |

| Oral | 400 | |

| Intraperitoneal (i.p.) | 100 | |

| Rabbit | Intravenous (i.v.) | 30 |

Experimental Protocols

Detailed experimental protocols from the original studies in the 1960s are not accessible in the public domain. The following represents a logical relationship for a preclinical analgesic efficacy study, which would have been necessary for its initial development.

Conclusion

This compound represents a historical example of a synthetic opioid from the mid-20th century. While it showed initial promise as an analgesic, its development was halted by unforeseen toxicity. The available data on its pharmacokinetics and pharmacodynamics are limited and dated. This technical guide summarizes the known information, highlighting the significant gaps in the scientific record for this compound. Further investigation into the specific mechanisms of its toxicity and a more detailed characterization of its pharmacology would require re-synthesis and modern analytical and pharmacological techniques, as the primary literature from its era of study is not readily accessible.

References

Metofoline: A Technical Guide to its Discovery, History, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline (methofoline), an opioid analgesic of the tetrahydroisoquinoline class, was discovered in the 1950s by researchers at Hoffmann-La Roche.[1] Marketed under the trade name Versidyne for the management of postoperative pain, it exhibited an analgesic efficacy comparable to that of codeine.[1][2] However, its clinical use was short-lived, as it was withdrawn from the market in 1965 due to the emergence of severe ophthalmic side effects, specifically the development of cataracts in dogs during preclinical studies.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and available preclinical data on this compound, including its chemical properties, analgesic activity, and the circumstances leading to its withdrawal.

Introduction

The mid-20th century was a period of intense research and development in the field of analgesics, with a focus on identifying alternatives to morphine with a more favorable side-effect profile. It was within this context that a team of Swiss researchers at Hoffmann-La Roche synthesized and characterized this compound, a novel isoquinoline (B145761) derivative.[1] Unlike many other opioids, this compound is not structurally related to the morphine alkaloid series, but it does share some structural similarities with the non-opioid alkaloid papaverine.[1] This guide aims to consolidate the available scientific information on this compound, presenting a detailed account of its history, chemical characteristics, and preclinical pharmacology.

Discovery and History

This compound was first synthesized in the 1950s by a team at Hoffmann-La Roche.[1] Following preclinical evaluation that suggested an analgesic potential similar to codeine, it was introduced to the market for the treatment of postoperative pain under the brand name Versidyne.[1][2] However, subsequent preclinical toxicology studies revealed a significant and alarming side effect: the induction of cataracts in dogs.[1][2] This finding led to the withdrawal of this compound from the market in 1965, halting its further clinical development.[1][2]

Chemical Properties

This compound is a synthetic, racemic compound with the chemical name 1-(p-chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline. Its chemical structure is distinct from the phenanthrene (B1679779) nucleus of morphine and its derivatives.

| Property | Value |

| Molecular Formula | C₂₀H₂₄ClNO₂ |

| Molecular Weight | 345.87 g/mol |

| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 2154-02-1 |

Pharmacological Profile

Analgesic Activity

This compound's primary pharmacological effect is analgesia, mediated through its interaction with opioid receptors. Preclinical studies established its analgesic efficacy to be in the same range as codeine.[1][2] The analgesic activity resides primarily in the levorotatory (R)-enantiomer, which is approximately three times more potent than codeine. The (S)-enantiomer is considered inactive.[1]

Further research into analogues of this compound, where the 4'-chloro group was substituted with other electron-withdrawing groups, revealed structure-activity relationships. A fluoro derivative was slightly more potent than the chloro-substituted this compound, while a nitro derivative was the most potent, with the racemic 4'-nitromethopholine (B1583179) being about 20 times more potent than codeine.[1] Later studies by Bristol-Myers in the 1960s on related derivatives suggested the potential for significantly increased analgesic activity, with some compounds being over 50 times more potent than codeine in animal studies.[1]

Table 1: Relative Analgesic Potency of this compound and its Analogs

| Compound | Relative Potency (vs. Codeine) |

| This compound (racemic) | ~1x |

| (R)-Metofoline | ~3x |

| (S)-Metofoline | Inactive |

| 4'-fluoro analog | Slightly > 1x |

| 4'-nitro analog (racemic) | ~20x |

| Bristol-Myers derivatives | >50x |

Mechanism of Action and Signaling Pathways

As an opioid analgesic, this compound is presumed to exert its effects through agonism at opioid receptors, primarily the mu-opioid receptor (MOR). The activation of these G-protein coupled receptors (GPCRs) typically leads to a cascade of intracellular events.

While specific studies on this compound's signaling are scarce due to its early withdrawal, the general mechanism for opioid agonists involves the following pathway:

-

Receptor Binding: this compound binds to the MOR on the neuronal cell membrane.

-

G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The G-protein activation also leads to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.

-

Neuronal Inhibition: The combined effect of reduced cAMP and altered ion flux is a hyperpolarization of the neuron and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.

Experimental Protocols

Synthesis of this compound

The synthesis of 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolines like this compound typically involves a Bischler-Napieralski reaction followed by reduction and N-methylation.

Protocol:

-

Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with p-chlorophenylacetyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding amide.

-

Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.

-

Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the tetrahydroisoquinoline core.

-

N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated using a methylating agent such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to give the final product, this compound.

Opioid Receptor Binding Assay

To determine the binding affinity of this compound for opioid receptors, a competitive radioligand binding assay would be employed.

Protocol:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenate or cells transfected with the human mu-opioid receptor) are prepared.

-

Assay Setup: In a multi-well plate, the following are added in triplicate:

-

Total Binding: Membranes, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-receptor), and assay buffer.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) to saturate all receptors.

-

Competitive Binding: Membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Assay (Hot-Plate Test)

The hot-plate test is a common method to assess the central analgesic activity of drugs.

Protocol:

-

Animal Acclimatization: Mice or rats are acclimated to the testing room and apparatus.

-

Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Animals are divided into groups and administered different doses of this compound (or vehicle control) via a specific route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: At various time points after drug administration, the hot-plate latency is measured again.

-

Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-treated animals indicates an analgesic effect. The dose that produces a 50% of the maximum possible effect (ED₅₀) can be calculated.

Toxicology and Withdrawal from the Market

The primary reason for the withdrawal of this compound was the discovery that it caused cataracts in dogs during long-term toxicity studies. The exact mechanism by which this compound induced cataracts is not well-documented in readily available literature, but it was a sufficiently severe finding to halt its clinical use.

Conclusion

This compound represents an interesting chapter in the history of analgesic drug development. As a non-morphine-like opioid, it demonstrated the potential for developing structurally novel analgesics. However, its story also serves as a crucial reminder of the importance of thorough preclinical toxicology studies. While the compound itself is no longer in use, the knowledge gained from its development and the reasons for its withdrawal have contributed to the broader understanding of drug safety and the ongoing quest for safer and more effective pain management therapies. The exploration of its analogs with significantly higher potency also highlights the potential of the tetrahydroisoquinoline scaffold for the design of future analgesic agents.

References

Metofoline molecular formula C20H24ClNO2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as Methopholine, is an opioid analgesic with the molecular formula C20H24ClNO2.[1][2][3][4][5][6] Developed in the 1950s by Hoffmann-La Roche, it is a derivative of isoquinoline (B145761).[1][2] While structurally distinct from many other opioids, it shares some resemblance to papaverine.[1] this compound was once marketed in the United States under the brand name Versidyne for the management of postoperative pain.[1][2] However, it was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects and the discovery that it could induce cataracts in dogs.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and the current understanding of its mechanism of action.

Chemical and Physical Properties

This compound is chemically identified as 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[1]

| Property | Value | Reference |

| Molecular Formula | C20H24ClNO2 | [1][3][4][5][6] |

| Molecular Weight | 345.87 g/mol | [1][2] |

| CAS Number | 2154-02-1 | [1][2][3][4] |

| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [1] |

| Synonyms | Methopholine, Versidyne, Ro 4-1778/1, ARC I-K-1, NIH 7672 | [2][5] |

| Melting Point | 110-111 °C | [3][5] |

| Appearance | Colorless leaflets | [3] |

Pharmacology

Mechanism of Action

This compound is classified as an opioid analgesic.[1][2] Its analgesic effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. The binding of an opioid agonist, such as this compound, to these receptors initiates a cascade of intracellular signaling events.

While specific studies detailing this compound's binding profile to opioid receptor subtypes (μ, δ, and κ) are not extensively available in recent literature, the general mechanism for opioid agonists involves the following signaling pathway:

Caption: General Opioid Receptor Signaling Pathway.

Pathway Description:

-

Receptor Binding: this compound binds to the extracellular domain of an opioid receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuronal membrane.

-

The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia.

Pharmacodynamics

This compound's analgesic efficacy has been reported to be comparable to that of codeine.[1][2] The compound exists as two enantiomers, with the levorotatory (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine. The dextrorotatory (S)-enantiomer is considered inactive.[1]

Structure-activity relationship studies have shown that modifications to the 4'-chloro group can significantly impact potency. Replacement with a fluoro group results in a slight increase in potency, while a nitro group substitution leads to a substantial increase, with racemic 4'-nitromethopholine (B1583179) being about 20 times more potent than codeine.[1]

| Compound | Relative Analgesic Potency (vs. Codeine) |

| This compound (racemic) | ~1x |

| (R)-Metofoline | ~3x |

| (S)-Metofoline | Inactive |

| 4'-Fluoro analog | Slightly > 1x |

| 4'-Nitro analog (racemic) | ~20x |

Toxicology

The acute toxicity of this compound has been evaluated in several animal models.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Subcutaneous | 180 | [3] |

| Mice | Oral | 180 | [3] |

| Mice | Intraperitoneal | 70 | [3] |

| Mice | Intravenous | 70 | [3] |

| Rats | Subcutaneous | 400 | [3] |

| Rats | Oral | 400 | [3] |

| Rats | Intraperitoneal | 100 | [3] |

| Rabbits | Intravenous | 30 | [3] |

The primary reason for the withdrawal of this compound from the market was the observation of serious ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.[1][2]

Experimental Protocols

Radioligand Binding Assays

This experimental workflow would be used to determine the binding affinity of this compound for different opioid receptor subtypes.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell lines stably expressing a specific human opioid receptor subtype (μ, δ, or κ) are cultured and harvested. The cell membranes are isolated through centrifugation.

-

Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand specific for the receptor subtype being studied. A range of concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-proteins upon binding to a GPCR.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

-

Assay Reaction: The membranes are incubated with a buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and an excess of GDP. Varying concentrations of the agonist (this compound) are added.

-

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect), which are measures of the agonist's potency and efficacy, respectively.

Conclusion

This compound is a historically significant opioid analgesic that demonstrated efficacy comparable to codeine. Its withdrawal from the market due to safety concerns, particularly ocular toxicity, has limited its clinical use and further research. The available data indicate that its analgesic properties are mediated through the activation of opioid receptors, following the classical G-protein signaling pathway. While detailed molecular and cellular studies on this compound are scarce in contemporary literature, the foundational knowledge of its chemistry and pharmacology provides a valuable case study for drug development professionals. The significant increase in potency observed with substitutions at the 4'-chloro position suggests that the isoquinoline scaffold may still hold potential for the development of novel analgesic agents, provided that the toxicological liabilities can be overcome.

References

Metofoline (CAS 2154-02-1): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline (CAS 2154-02-1), also known as Methopholine, is a synthetic isoquinoline (B145761) derivative developed in the 1950s.[1] Initially investigated for its analgesic properties, it was marketed under the brand name Versidyne for the treatment of postoperative pain.[1][2] this compound is classified as an opioid analgesic, with a mechanism of action presumed to involve interaction with opioid receptors.[1] However, its clinical use was short-lived due to the emergence of adverse ophthalmic side effects, leading to its withdrawal from the market in 1965.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, synthesis, pharmacology, and toxicology, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is chemically designated as 1-(p-Chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2154-02-1 | [3] |

| Molecular Formula | C20H24ClNO2 | [3] |

| Molecular Weight | 345.86 g/mol | [3] |

| Appearance | Colorless leaflets from aqueous methanol (B129727) | [3] |

| Melting Point | 110-111 °C | [3] |

| UV max (ethanol) | 283, 287 nm (for Hydrochloride salt) | [3] |

| Synonyms | Methopholine, Versidyne, Ro-4-1778/1, ARC I-K-1, NIH 7672 | [2][4] |

Synthesis

A plausible synthetic pathway for this compound, based on the Bischler-Napieralski reaction, is outlined below. This represents a generalized experimental workflow for the synthesis of this class of compounds.

Experimental Protocol: Generalized Bischler-Napieralski Route

-

Acylation: 3,4-Dimethoxyphenethylamine is reacted with 3-(4-chlorophenyl)propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide. The reaction mixture is typically stirred at room temperature until completion, followed by aqueous workup and purification.

-

Cyclization (Bischler-Napieralski Reaction): The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in a high-boiling solvent (e.g., toluene (B28343) or xylene) and heated to reflux. This effects an intramolecular cyclization to form the dihydroisoquinoline intermediate.

-

Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol or ethanol.

-

N-methylation: The secondary amine of the tetrahydroisoquinoline is methylated to a tertiary amine. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a standard procedure for this N-methylation step. The final product, this compound, is then purified by crystallization or chromatography.

Pharmacology and Mechanism of Action

This compound is an opioid analgesic with a potency comparable to that of codeine.[1][2] As an isoquinoline derivative, it is structurally distinct from many other opioids.[1] The analgesic effects of opioids are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ).

Preclinical Data

In Vivo Analgesic Activity

The analgesic activity of this compound was likely evaluated using standard animal models of nociception, such as the hot-plate and tail-flick tests. These tests are commonly used to assess the efficacy of centrally acting analgesics.[5][6]

Experimental Protocol: Hot-Plate Test

-

Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Animals: Mice or rats are used as experimental subjects.

-

Procedure:

-

The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

The test compound (this compound) or vehicle is administered, and the latency to the nociceptive response is measured at various time points post-administration.

-

-

Endpoint: An increase in the latency to the nociceptive response compared to the vehicle-treated group indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test

-

Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.

-

Animals: Mice or rats are used.

-

Procedure:

-

The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

-

A cut-off time is employed to prevent tissue damage.

-

The test compound or vehicle is administered, and the tail-flick latency is measured at different time intervals.

-

-

Endpoint: An increase in tail-flick latency is indicative of analgesia.

Toxicology

The acute toxicity of this compound has been reported in terms of its median lethal dose (LD50) in various animal species and routes of administration.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Subcutaneous (s.c.) | 180 | [3] |

| Oral | 180 | [3] | |

| Intraperitoneal (i.p.) | 70 | [3] | |

| Intravenous (i.v.) | 70 | [3] | |

| Rats | Subcutaneous (s.c.) | 400 | [3] |

| Oral | 400 | [3] | |

| Intraperitoneal (i.p.) | 100 | [3] | |

| Rabbits | Intravenous (i.v.) | 30 | [3] |

Clinical Experience and Withdrawal from Market

This compound was marketed in the United States as an analgesic for postoperative pain.[1][2] However, its clinical use was discontinued (B1498344) in 1965 due to reports of ophthalmic side effects.[1][2] It was discovered that the drug could induce cataracts in dogs, which raised significant safety concerns and led to its withdrawal from the market.[1][2]

Conclusion

This compound is a synthetic opioid analgesic of the isoquinoline class that showed initial promise for the treatment of pain. Its development and subsequent withdrawal from the market highlight the critical importance of thorough preclinical safety and toxicology studies in the drug development process. While this compound itself is no longer in clinical use, the study of its structure-activity relationships and mechanism of action can still provide valuable insights for the design and development of new and safer analgesic agents. Further research to fully characterize its receptor binding profile and downstream signaling pathways could be of interest to medicinal chemists and pharmacologists working in the field of pain management.

References

Metofoline: A Technical Examination of an Isoquinoline-Derived Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methopholine, is a synthetic opioid analgesic belonging to the tetrahydroisoquinoline chemical class.[1][2][3] Developed in the 1950s by Hoffmann-La Roche, it was briefly marketed in the United States under the brand name Versidyne for the management of postoperative pain.[1][2] Despite demonstrating analgesic efficacy comparable to codeine, this compound was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and known pharmacological characteristics as an isoquinoline (B145761) derivative.

Chemical and Physical Properties

This compound is chemically designated as 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[2][4] Its core structure is a tetrahydroisoquinoline moiety, confirming its classification as an isoquinoline derivative.[1][2] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | [2][4] |

| Synonyms | Methopholine, Ro 4-1778/1, Versidyne, ARC I-K-1, NIH 7672 | [1] |

| CAS Number | 2154-02-1 | [1][3] |

| Molecular Formula | C₂₀H₂₄ClNO₂ | [2][4] |

| Molar Mass | 345.87 g·mol⁻¹ | [2][4] |

| Appearance | Colorless leaflets from aqueous methanol | [3] |

| Melting Point | 110-111 °C | [3] |

This compound exists as a racemic mixture, with the levorotatory (R)-enantiomer being the pharmacologically active form, exhibiting approximately three times the analgesic potency of codeine. The (S)-enantiomer is considered inactive.[2]

Synthesis of this compound

The synthesis of this compound, as first described by Brossi and colleagues in 1960, involves the construction of the core tetrahydroisoquinoline scaffold.[3] While the detailed experimental protocol from the original publication is not widely available, the synthesis would logically proceed via a Bischler-Napieralski reaction followed by reduction, a common and established method for preparing tetrahydroisoquinolines.

Experimental Workflow: General Synthesis of the Tetrahydroisoquinoline Core

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The resulting 3,4-dihydroisoquinoline (B110456) is then reduced to the corresponding tetrahydroisoquinoline.

Pharmacological Profile

Signaling Pathways of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically initiates a signaling cascade involving the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Another critical signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and also initiate distinct signaling cascades that are sometimes associated with the adverse effects of opioids.

Due to the lack of specific experimental data for this compound, it is not possible to definitively illustrate its potential bias towards G-protein signaling or β-arrestin recruitment.

In Vivo Analgesic Activity

The analgesic efficacy of this compound has been reported to be comparable to that of codeine.[1][2] Standard preclinical models to assess analgesic activity include the hot plate and tail-flick tests, which measure the response latency to a thermal stimulus.

Experimental Protocols for Analgesic Testing

Hot Plate Test: This test measures the reaction time of an animal placed on a heated surface. An increase in the latency to a response (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Tail-Flick Test: This method involves applying a focused beam of heat to the animal's tail and measuring the time it takes for the animal to flick its tail away. A longer latency period following drug administration suggests analgesia.

While these are standard methods, specific quantitative data, such as the median effective dose (ED₅₀) for this compound in these assays, are not available in the reviewed literature. For comparative purposes, Table 2 provides representative ED₅₀ values for morphine in these tests.

Table 2: Representative ED₅₀ Values for Morphine in Rodent Analgesic Tests

| Test | Species | Route of Administration | ED₅₀ (mg/kg) |

| Hot Plate | Mouse | Intraperitoneal (i.p.) | ~1.94 |

| Tail-Flick | Rat | Intraperitoneal (i.p.) | Not specified |

Note: ED₅₀ values can vary significantly depending on the specific experimental conditions.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not well-documented in publicly available resources. For opioid compounds in general, metabolism often occurs in the liver, primarily through the cytochrome P450 enzyme system.[6] Elimination is typically through renal excretion of metabolites. A study by Sciorelli (1967) investigated the metabolism of this compound, but the detailed findings are not readily accessible.[3]

Conclusion

This compound is a historically significant isoquinoline-derived opioid analgesic. Its development and subsequent withdrawal highlight the critical importance of thorough preclinical safety evaluation in drug development. While its analgesic properties were deemed comparable to codeine, the emergence of severe side effects led to its discontinuation. The lack of detailed, modern pharmacological and pharmacokinetic data in the public domain limits a complete understanding of its mechanism of action and disposition. This guide has synthesized the available information to provide a technical overview for the scientific community, underscoring the challenges in retrospectively characterizing compounds with a limited history of clinical use.

References

An In-Depth Technical Guide to the Levo and Dextro Enantiomers of Metofoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s by Hoffmann-La Roche.[1] Structurally, it is a 1-aralkyl-substituted tetrahydroisoquinoline derivative, which distinguishes it from many other opioid classes.[1] Although it demonstrated analgesic efficacy comparable to codeine, its clinical use was short-lived.[1] Marketed under the brand name Versidyne, it was withdrawn from the market in 1965 due to adverse ophthalmic side effects observed in animal studies.[1]

This compound possesses a single chiral center, leading to the existence of two enantiomers: a levorotatory (levo) form and a dextrorotatory (dextro) form. As is common with chiral drugs, these enantiomers exhibit significant differences in their pharmacological activity. This guide provides a detailed technical overview of the levo and dextro enantiomers of this compound, focusing on their synthesis, stereochemistry, pharmacological properties, and mechanisms of action.

Stereochemistry and Core Pharmacological Properties

The pharmacological activity of this compound is stereospecific, with the analgesic effects primarily attributed to one of its enantiomers.

-

Levothis compound (R)-(-)-Metofoline: This is the pharmacologically active enantiomer. It is reported to have an analgesic potency approximately three times that of codeine.[1]

-

Dextrothis compound (S)-(+)-Metofoline: This enantiomer is considered to be pharmacologically inactive as an analgesic.[1]

This stereoselectivity is a hallmark of opioid receptor interactions, where the three-dimensional arrangement of the molecule is critical for binding and activation.

Quantitative Pharmacological Data

| Enantiomer | Opioid Receptor Activity | Receptor Binding Affinity (Ki) at µ-Opioid Receptor | In Vivo Analgesic Potency (ED50) |

| Levothis compound | Active µ-opioid agonist | Data not available in reviewed literature. | Approximately 3 times the potency of codeine.[1] Specific ED50 values from studies such as the hot-plate or tail-flick test are not available in the reviewed literature. |

| Dextrothis compound | Inactive | Data not available in reviewed literature. | Inactive as an analgesic.[1] Specific ED50 values are not available in the reviewed literature. |

Synthesis and Chiral Resolution

Detailed, specific experimental protocols for the synthesis and resolution of this compound enantiomers are not extensively documented in readily accessible modern scientific literature. However, based on the general synthesis of 1-substituted tetrahydroisoquinolines, a plausible synthetic and resolution workflow can be outlined.

General Synthesis of Racemic this compound

The synthesis of the racemic this compound backbone can be achieved through established methods for constructing the tetrahydroisoquinoline core, such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.

Plausible Synthetic Pathway via Bischler-Napieralski Reaction:

-

Amide Formation: Reaction of 3,4-dimethoxyphenethylamine (B193588) with 3-(4-chlorophenyl)propanoyl chloride would yield the corresponding amide intermediate.

-

Cyclization (Bischler-Napieralski): The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate.

-

N-Methylation: The nitrogen of the dihydroisoquinoline can be methylated using a suitable methylating agent like methyl iodide.

-

Reduction: The resulting iminium ion is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step to isolate the active levothis compound. Standard methods for chiral resolution of amines can be employed.

Method 1: Diastereomeric Salt Crystallization

-

Salt Formation: The racemic this compound base is reacted with a chiral acid (a resolving agent), such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically have lower solubility in the chosen solvent and will crystallize out of the solution.

-

Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer is then liberated by treatment with a base to remove the chiral acid.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

Method 2: Chiral Column Chromatography

Modern chiral High-Performance Liquid Chromatography (HPLC) offers a direct method for the separation of enantiomers.

-

Column Selection: A suitable chiral stationary phase (CSP) is selected. For amine compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

-

Method Development: An appropriate mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) with a small amount of an amine modifier (like diethylamine) to improve peak shape, is developed.

-

Separation: The racemic mixture of this compound is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the CSP.

-

Collection: The separated enantiomers are collected as they elute from the column.

Mechanism of Action and Signaling Pathways

As a mu-opioid agonist, levothis compound is presumed to exert its analgesic effects through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by the activation of these receptors is well-characterized.

Upon binding of levothis compound to the MOR, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The efflux of potassium and the inhibition of calcium influx lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, respectively. This overall inhibitory effect on neuronal excitability in key pain pathways in the central nervous system results in analgesia.

Caption: Mu-opioid receptor signaling pathway activated by levothis compound.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and evaluation of this compound enantiomers.

Synthesis and Chiral Resolution Workflow

Caption: Generalized workflow for the synthesis and chiral resolution of this compound.

In Vivo Analgesic Activity Assessment (Hot-Plate Test)

Caption: Workflow for assessing analgesic activity using the hot-plate test.

Conclusion